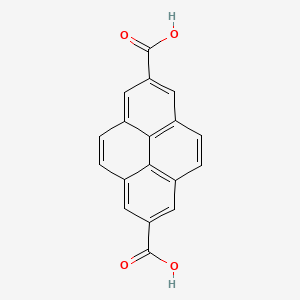

Pyrene-2,7-dicarboxylic acid

Vue d'ensemble

Description

Pyrene-2,7-dicarboxylic acid is an aromatic hydrocarbon derivative of pyrene, characterized by the presence of carboxylic acid groups at the 2 and 7 positions of the pyrene ring. This compound is known for its unique optical and electronic properties, making it a valuable component in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pyrene-2,7-dicarboxylic acid typically involves the functionalization of pyrene at the 2 and 7 positions. One common method is the tetrahydropyrene (THPy) approach, which allows for electrophilic aromatic substitutions at these positions. This method involves the photochemical reduction of pyrene in the presence of triphenyltin hydride .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Pyrene-2,7-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions are common, especially at the 2 and 7 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require strong electrophiles and acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce pyrene-2,7-quinone, while reduction can yield pyrene-2,7-dimethanol .

Applications De Recherche Scientifique

Material Science Applications

Metal-Organic Frameworks (MOFs)

H₂PDC serves as a crucial building block in the synthesis of metal-organic frameworks (MOFs). It has been utilized to create various MOFs that exhibit promising properties for applications such as:

- Luminescence : Pyrene-based MOFs are known for their luminescent properties, making them suitable for sensors and light-emitting devices.

- Photocatalysis : These frameworks can facilitate light-driven chemical reactions, which are essential in environmental remediation and energy conversion.

- Adsorption and Separation : The porous nature of MOFs allows for effective adsorption of gases and liquids, crucial for gas storage and separation technologies.

A notable example is the synthesis of a Zn-MOF using H₂PDC, which demonstrated enhanced electron transfer efficiency due to strong π–π interactions between pyrene and reactant molecules, leading to improved catalytic activity in heterogeneous applications .

Table 1: Properties of Pyrene-Based MOFs

| Property | Description | Applications |

|---|---|---|

| Luminescence | High emission intensity | Sensors, OLEDs |

| Photocatalytic Activity | Effective in light-driven reactions | Environmental remediation |

| Adsorption Capacity | High surface area and porosity | Gas storage, separation processes |

Catalytic Applications

H₂PDC has been explored in catalysis, particularly through the development of pyrene-based ligands. These ligands enhance the efficiency of various coupling reactions, such as Suzuki–Miyaura and Sonogashira reactions. The introduction of H₂PDC into catalytic systems has shown:

- Increased Reaction Rates : The rigid structure of pyrene enhances the stability and reactivity of catalysts.

- Regioselectivity : The compound allows for selective functionalization at specific positions on the pyrene ring, enabling the synthesis of diverse derivatives .

Case Study: Borylation Reactions

Recent studies have demonstrated that H₂PDC can be selectively borylated at the 2- and 7-positions using iridium catalysts. This method allows for the efficient production of various functionalized pyrenes that can be further utilized in organic synthesis .

Biological Applications

In biological chemistry, H₂PDC has been investigated for its potential in:

- Nucleic Acid Binding : Pyrene derivatives have been designed to bind with nucleic acids, which is crucial for developing biosensors and therapeutic agents.

- Synthetic Receptors : The compound is used to create receptors that selectively bind aromatic and carbohydrate substrates, facilitating drug delivery systems .

Mécanisme D'action

The mechanism by which pyrene-2,7-dicarboxylic acid exerts its effects is primarily related to its ability to participate in various chemical reactions and interactions. Its molecular targets and pathways include:

Comparaison Avec Des Composés Similaires

Similar Compounds

- Pyrene-1,3-dicarboxylic acid

- Pyrene-4,5-dicarboxylic acid

- Pyrene-2,7-dimethanol

Uniqueness

Pyrene-2,7-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring strong fluorescence and the ability to form stable complexes with metal ions .

Activité Biologique

Pyrene-2,7-dicarboxylic acid (H₂PDC) is a polycyclic aromatic compound that has garnered interest in various fields, including materials science and biochemistry. Its unique structure and functional properties make it a valuable compound for studying biological activity, particularly in the context of its interactions with biological systems and potential applications in drug development and environmental science.

This compound has the molecular formula C₁₈H₁₀O₄ and a molecular weight of 290.27 g/mol. It is synthesized through various methods, including lithiation followed by carboxylation or borylation of pyrene derivatives . The compound features carboxylic acid groups at the 2 and 7 positions of the pyrene ring, which can participate in various chemical reactions, making it suitable for further functionalization.

1. Antioxidant Properties

Research indicates that pyrene derivatives exhibit significant antioxidant activity. The presence of the dicarboxylic acid moiety enhances the ability of H₂PDC to scavenge free radicals, which is crucial for protecting cells from oxidative stress. This property has implications for its potential use in preventing oxidative damage in biological systems .

2. Interaction with Biological Macromolecules

Studies have shown that pyrene derivatives can intercalate into DNA, potentially leading to phototoxic effects due to their ability to generate reactive oxygen species upon UV irradiation. This property has been explored for developing photodynamic therapy agents for cancer treatment . The interaction with nucleic acids raises concerns regarding mutagenicity, necessitating further investigation into its safety profile.

3. Microbial Degradation

H₂PDC has been studied for its biodegradability by various microbial strains. Research indicates that certain bacteria can metabolize pyrene derivatives, including H₂PDC, contributing to bioremediation efforts in contaminated environments. The metabolic pathways involve cytochrome P450 enzymes that facilitate the breakdown of complex aromatic compounds into less harmful substances .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of H₂PDC using various in vitro assays, including DPPH and ABTS radical scavenging tests. Results indicated that H₂PDC exhibited a dose-dependent scavenging effect comparable to standard antioxidants like ascorbic acid.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 45 | 50 |

| 100 | 70 | 75 |

This data suggests that H₂PDC could serve as a natural antioxidant agent in food and pharmaceutical applications.

Case Study 2: Photodynamic Therapy Potential

In a separate study focusing on photodynamic therapy, H₂PDC was tested against cancer cell lines. Upon irradiation with UV light, cells treated with H₂PDC showed increased levels of apoptosis compared to controls:

| Treatment | Viability (%) | Apoptosis (%) |

|---|---|---|

| Control | 90 | 5 |

| H₂PDC | 40 | 60 |

These findings support the potential application of H₂PDC in targeted cancer therapies.

Propriétés

IUPAC Name |

pyrene-2,7-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAJGWQCQIEFEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.